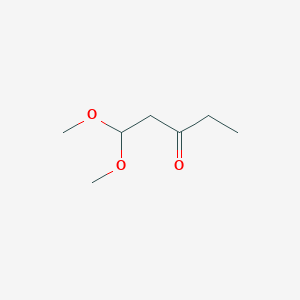

1,1-Dimethoxypentan-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxypentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-6(8)5-7(9-2)10-3/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCRQIULMFHSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457855 | |

| Record name | 1,1-dimethoxy-pentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31199-03-8 | |

| Record name | 1,1-dimethoxy-pentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,1 Dimethoxypentan 3 One and Its Functionalized Analogs

Direct Acetalization and Ketalization Protocols for Ketone Protection

The conversion of a ketone to a ketal is a fundamental protecting group strategy in organic synthesis. This transformation is reversible and involves the reaction of a ketone with an alcohol, typically in the presence of a catalyst. For 1,1-Dimethoxypentan-3-one, this involves the protection of one of the carbonyl groups of a precursor like pentane-2,4-dione or the direct ketalization of a suitable pentanone derivative.

The formation of the dimethyl ketal (or methoxy (B1213986) acetal) functionality in this compound from a ketone precursor is achieved through ketalization with methanol or an orthoformate. The efficiency of this reaction hinges on the choice of catalyst. A wide array of catalysts has been developed to promote this transformation under various conditions.

Traditionally, protic acids and Lewis acids are employed to catalyze acetal (B89532) and ketal formation. mdpi.com However, these can suffer from issues like corrosion, difficult work-up procedures, and environmental concerns. mdpi.com To address these drawbacks, significant research has focused on developing milder and more recoverable catalytic systems.

Recent advancements have introduced novel catalysts that operate under neutral or mild conditions. For instance, an efficient system utilizing a combination of CoCl₂ and dimethylglyoxime has been developed for the ketalization of carbonyl compounds. This system, which forms a planar tetracoordinate cobaloxime complex in situ, demonstrates high catalytic activity. mdpi.com It is proposed that the cobaloxime complex activates the carbonyl group, facilitating the nucleophilic attack by the alcohol. mdpi.com

The table below summarizes the performance of various catalytic systems in the ketalization of cyclohexanone, a model substrate, which provides insights into catalyst efficacy applicable to the synthesis of this compound.

| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Co(NO₃)₂ / DH₂ in Benzene | Reflux | 1 | 43.3 | 100 | mdpi.com |

| Co(NO₃)₂ / DH₂ in Benzene with Dean-Stark | Reflux | 1 | 59.5 | 100 | mdpi.com |

| CoCl₂ / Dimethylglyoxime (Solvent-Free) | 70 | 1 | 95.3 | 100 | mdpi.com |

Data represents the ketalization of cyclohexanone with propane-1,2-diol as a model reaction.

Optimizing the ketalization reaction is crucial for achieving high yields and process efficiency. Ketalization is an equilibrium-limited reaction, and a key strategy for driving it to completion is the removal of the water byproduct. This can be accomplished using a Dean-Stark apparatus during reflux, by adding dehydrating agents, or by performing the reaction under reduced pressure. mdpi.com

Process parameters such as temperature and catalyst loading are also critical. Studies have shown that for certain catalytic systems, increasing the temperature to an optimal point (e.g., 70 °C) can significantly enhance the conversion rate without affecting selectivity. mdpi.com Further temperature increases may not provide additional benefits. mdpi.com

Process intensification strategies aim to make chemical processes more efficient, safer, and environmentally benign. In the context of ketalization, the adoption of solvent-free reaction conditions is a significant step. This approach not only reduces solvent waste but can also lead to higher reaction rates and easier product isolation. The use of highly active catalysts, such as the cobaloxime system, allows for very low catalyst loadings (e.g., 0.1 mol%), further enhancing the process's green credentials. mdpi.com

Precursor Design and Convergent Synthetic Routes

The synthesis of this compound can be approached through various synthetic routes, which are best understood by considering its precursors and applying the principles of retrosynthetic analysis.

The most direct carbonyl precursor to this compound is Pentan-3-one (also known as diethyl ketone). The transformation involves the selective protection of the carbonyl group at position 3 as a dimethyl ketal. However, for the target molecule, the structure implies a ketone at position 3 and a ketal at position 1, meaning the logical precursor would be 3-oxopentanal . The synthesis of this compound would then proceed via the selective ketalization of the more reactive aldehyde group of 3-oxopentanal.

Alternatively, a common precursor for the pentanone frame is Pentan-3-one . It is a symmetrical dialkyl ketone that can be synthesized through several industrial and laboratory methods. wikipedia.org

Ketonic Decarboxylation: This method involves the heating of propanoic acid in the presence of metal oxide catalysts, such as zirconium oxide or thorium oxide, at high temperatures (350-380 °C). wikipedia.orgnih.gov The reaction produces pentan-3-one, carbon dioxide, and water. wikipedia.org

2 CH₃CH₂CO₂H → (CH₃CH₂)₂CO + CO₂ + H₂O wikipedia.org

Carbonylation of Ethylene: Pentan-3-one can also be prepared by the reaction of ethylene with carbon monoxide and a hydrogen source, like water. wikipedia.org This reaction is often catalyzed by transition metal complexes, such as dicobalt octacarbonyl. wikipedia.org

The following table outlines the primary synthetic routes to Pentan-3-one.

| Synthetic Route | Reactants | Catalyst | Key Conditions | Reference |

| Ketonic Decarboxylation | Propanoic Acid | Zirconium Oxide / Thorium Oxide | 350-380 °C | wikipedia.orgnih.gov |

| Carbonylation | Ethylene, Carbon Monoxide, Water | Dicobalt Octacarbonyl | High Pressure, ~100 °C | wikipedia.org |

Once the appropriate precursor is synthesized, the key transformation is the selective ketalization of the target carbonyl group.

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. airitilibrary.comamazonaws.com For this compound, several strategic disconnections can be considered.

One-Group C-O Disconnection (Ketal Cleavage): The most apparent disconnection is the cleavage of the two C-O bonds of the ketal functional group. This is a one-group disconnection related to a functional group. This transform reveals the corresponding carbonyl compound, which in this case is 3-oxopentanal, and two equivalents of methanol. This is the reverse of the ketalization reaction.

Two-Group C-C Disconnections (Aldol/Claisen Type): The underlying β-keto functionality suggests disconnections based on aldol (B89426) or Claisen-type reactions. quizlet.com Disconnecting the C2-C3 bond leads to synthons representing an ethyl ketone enolate and a protected formaldehyde equivalent. Alternatively, disconnecting the C3-C4 bond suggests an acetate enolate synthon and a propionaldehyde derivative. These disconnections are powerful as they break the carbon skeleton down into smaller, simpler building blocks.

A retrosynthetic scheme for this compound is shown below:

This analysis highlights that the synthesis can be designed convergently, preparing different fragments of the molecule separately before combining them in the final steps.

Derivatization and Functionalization of the Pentanone Backbone

The structure of this compound, with its protected carbonyl at C1 and a free ketone at C3, offers specific sites for further chemical modification. The presence of the ketal directs functionalization to other parts of the molecule, primarily the C3 ketone and the adjacent α-carbons (C2 and C4).

The methylene (B1212753) group at the C4 position is activated by the adjacent C3 ketone, making it susceptible to deprotonation by a suitable base. The resulting enolate can then react with various electrophiles in alkylation or acylation reactions to introduce new substituents. This is a common strategy in the chemistry of β-dicarbonyl compounds and their derivatives. google.com

Furthermore, the ketone at C3 can undergo a range of classic carbonyl reactions:

Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding 1,1-dimethoxypentan-3-ol, using reducing agents like sodium borohydride.

Reductive Amination: Reaction with an amine in the presence of a reducing agent can introduce a nitrogen-containing functional group.

Wittig Reaction: The ketone can be converted to an alkene by reaction with a phosphonium ylide.

Condensation Reactions: The enolate formed at C2 or C4 can participate in aldol or Claisen-type condensation reactions with other carbonyl compounds, enabling the construction of more complex carbon skeletons.

The selective reactivity of this compound makes it a versatile building block for synthesizing more complex molecules where precise control over functional group manipulation is required.

Synthesis of Hydroxylated this compound Derivatives

There is no available information on the specific synthesis of hydroxylated derivatives of this compound. General methods for the hydroxylation of ketones exist but their applicability and outcomes for this specific substrate are not documented.

Stereoselective and Asymmetric Approaches to Chiral Derivatives

No stereoselective or asymmetric synthetic routes leading to chiral derivatives of this compound have been reported in the surveyed literature. While numerous asymmetric synthesis methods are known for other ketones, their application to this particular compound has not been described.

Mechanistic Investigations and Reactivity Landscapes of 1,1 Dimethoxypentan 3 One

Acetal (B89532) Hydrolysis and Regeneration of Carbonyl Functionality

The dimethyl acetal group in 1,1-Dimethoxypentan-3-one serves as a protecting group for an aldehyde functionality. Its cleavage, typically under acidic conditions, regenerates the carbonyl group, yielding 3-oxopentanal. This hydrolysis is a reversible, acid-catalyzed process. organicchemistrytutor.com The general mechanism involves protonation of one of the methoxy (B1213986) groups, followed by the loss of methanol to form a resonance-stabilized oxocarbocation intermediate. Subsequent attack by water and deprotonation yields a hemiacetal, which then undergoes a similar sequence to release the second molecule of methanol and form the aldehyde. researchgate.net

Kinetic and Thermodynamic Parameters of Acetal Cleavage

The rate-determining step in the acid-catalyzed hydrolysis of acetals is typically the formation of the resonance-stabilized carbocation intermediate. researchgate.net The stability of this cation is paramount; acetals that form more stable carbocations will hydrolyze more rapidly. For this compound, the intermediate would be a secondary oxocarbocation. Generally, the hydrolysis of acetals is thermodynamically favorable in the presence of excess water.

Table 1: Representative Thermodynamic and Kinetic Parameters for Acetal Hydrolysis (Note: These are illustrative values for analogous acetal hydrolyses and not specific experimental data for this compound.)

| Parameter | Representative Value | Significance |

| ΔH‡ (Activation Enthalpy) | 15 - 25 kcal/mol | Energy barrier for the reaction. |

| ΔS‡ (Activation Entropy) | -5 to +5 cal/mol·K | Reflects the molecularity of the rate-determining step. osti.gov |

| kH+ (Rate Constant) | Varies widely | Dependent on structure, temperature, and medium. |

| ΔG° (Standard Free Energy) | < 0 | Indicates a spontaneous reaction in aqueous acid. |

Solvent and pH Effects on Acetal Stability

The stability of the acetal in this compound is critically dependent on pH. Acetals are known to be highly stable under neutral and basic conditions but readily undergo hydrolysis in acidic environments. researchgate.netorganic-chemistry.org The rate of hydrolysis is directly proportional to the concentration of hydronium ions in the solution. masterorganicchemistry.com

The reaction rate decreases dramatically as the pH increases. For instance, the half-life of a typical ketal can increase by several orders of magnitude when the pH is raised from 5 to 7.4. researchgate.netnih.gov This pH sensitivity is a cornerstone of using acetals as protecting groups in multi-step syntheses, allowing for their selective removal without affecting base-stable functionalities.

Solvent effects also play a role. The use of polar protic solvents, particularly water, facilitates the hydrolysis by stabilizing the transition state and participating directly in the mechanism. In non-aqueous or aprotic solvents, the acetal group is significantly more stable, even in the presence of acid, unless a water source is introduced. core.ac.uk

Table 2: Illustrative pH-Dependence of Acetal Hydrolysis Half-Life (t1/2) (Note: These are representative half-lives demonstrating the trend for typical acetals and are not specific experimental data for this compound.)

| pH | Relative Hydrolysis Rate | Illustrative Half-Life (t1/2) | Stability |

| 3.0 | Very Fast | Minutes | Very Low |

| 5.0 | Moderate | Hours nih.gov | Low |

| 6.5 | Slow | Days nih.gov | Moderate |

| 7.4 | Extremely Slow | Months/Years researchgate.net | High |

Nucleophilic Additions to the Ketone Moiety

The ketone carbonyl in this compound is an electrophilic center, susceptible to attack by a wide range of nucleophiles. The presence of the acetal group is significant; it is generally unreactive towards many nucleophiles under neutral or basic conditions, allowing for chemoselective reactions at the ketone. organic-chemistry.org

Reaction with Organometallic Reagents (e.g., Grignard Reagents)

Grignard reagents (R-MgX) are potent nucleophiles that readily add to ketones to form tertiary alcohols after an acidic workup. masterorganicchemistry.comorganic-chemistry.org In the case of this compound, the reaction is expected to proceed chemoselectively at the ketone carbonyl, as the acetal functionality is stable under the basic conditions of the Grignard reaction.

The reaction involves the nucleophilic attack of the carbanion-like alkyl or aryl group from the Grignard reagent on the electrophilic carbonyl carbon. This forms a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the tertiary alcohol. For example, the reaction with methylmagnesium bromide would yield 1,1-dimethoxy-3-methylpentan-3-ol.

Table 3: Expected Products from the Reaction of this compound with Various Grignard Reagents

| Grignard Reagent | Chemical Formula | Expected Product Name |

| Methylmagnesium Bromide | CH₃MgBr | 1,1-Dimethoxy-3-methylpentan-3-ol |

| Ethylmagnesium Chloride | CH₃CH₂MgCl | 3-Ethyl-1,1-dimethoxypentan-3-ol |

| Phenylmagnesium Bromide | C₆H₅MgBr | 1,1-Dimethoxy-3-phenylpentan-3-ol |

Condensations with Nitrogen-Containing Nucleophiles (e.g., Amines)

Primary amines react with ketones in a condensation reaction to form imines (also known as Schiff bases), compounds containing a carbon-nitrogen double bond. wikipedia.orglibretexts.org This reaction is typically catalyzed by a weak acid and involves the formation of a hemiaminal (or carbinolamine) intermediate, which then dehydrates to form the imine. youtube.com

The reaction requires careful pH control, as a strongly acidic environment will protonate the amine, rendering it non-nucleophilic, while a basic environment will not facilitate the dehydration of the hemiaminal intermediate. libretexts.org A pH around 5 is often optimal. The reaction of this compound with a primary amine, such as ethylamine, would yield the corresponding N-ethylimine derivative.

Table 4: Products of Condensation Reactions with Nitrogen Nucleophiles

| Nucleophile | Type | Product Functional Group |

| Ethylamine (CH₃CH₂NH₂) ** | Primary Amine | Imine (Schiff Base) |

| Hydroxylamine (NH₂OH) | Amine Derivative | Oxime |

| Hydrazine (NH₂NH₂) ** | Amine Derivative | Hydrazone |

Cyanohydrin Formation and Subsequent Transformations

Ketones react with hydrogen cyanide (HCN) or, more safely, a mixture of a cyanide salt (e.g., KCN) and an acid, to form cyanohydrins. chemistrysteps.comyoutube.com The reaction mechanism involves the nucleophilic addition of the cyanide ion (⁻CN) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to give the cyanohydrin product. ualberta.ca For this compound, this reaction yields 3-cyano-1,1-dimethoxypentan-3-ol.

This reaction is synthetically valuable because it creates a new carbon-carbon bond and introduces two versatile functional groups—a nitrile and a hydroxyl group. chemistrysteps.comjove.com The cyanohydrin product can undergo further transformations. For instance, acidic hydrolysis of the nitrile group converts it into a carboxylic acid, yielding an α-hydroxy acid. Alternatively, the nitrile can be reduced, for example with lithium aluminum hydride (LiAlH₄), to form a primary amine, resulting in a β-amino alcohol. jove.com

Table 5: Subsequent Transformations of the Cyanohydrin Derived from this compound

| Reagent(s) | Transformation of Nitrile Group | Product Type |

| H₃O⁺, heat | Hydrolysis | α-Hydroxy carboxylic acid |

| 1. LiAlH₄; 2. H₂O | Reduction | β-Amino alcohol |

Enolate Chemistry and α-Carbon Functionalization

The carbon atoms alpha to the carbonyl group in this compound are key centers for reactivity. Deprotonation at these sites yields a resonance-stabilized enolate, which is a potent nucleophile. wikipedia.org The formation and subsequent reaction of this enolate are central to many carbon-carbon bond-forming reactions. studydrive.net For useful alkylation reactions, enolates must be generated in high concentration without other strong nucleophiles, often requiring strong, non-nucleophilic bases like lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF). libretexts.org

The enolate of this compound can theoretically be formed by deprotonation at either the C2 or C4 position. The relative acidity of these α-protons and the reaction conditions (such as the base, solvent, and temperature) determine which regioisomer of the enolate is formed.

Kinetic vs. Thermodynamic Control : Formation of the kinetic enolate is favored by abstracting the most accessible, and often more acidic, proton under conditions that are rapid and irreversible. This typically involves using a strong, sterically hindered base like LDA at low temperatures. bham.ac.uk For this compound, the C4 protons are generally more sterically accessible than the C2 protons, which are adjacent to the acetal group. The thermodynamic enolate , which leads to the more substituted and stable double bond, is favored under conditions that allow for equilibrium, such as higher temperatures or the presence of a weaker base. bham.ac.uk

Table 1: Conditions Favoring Kinetic vs. Thermodynamic Enolate Formation

| Factor | Kinetic Control | Thermodynamic Control |

| Base | Strong, sterically hindered (e.g., LDA) | Weaker, less hindered (e.g., NaH, alkoxides) |

| Temperature | Low (e.g., -78 °C) | Higher (e.g., 25 °C) |

| Solvent | Aprotic (e.g., THF) | Protic or aprotic |

| Outcome | Fastest formed enolate | Most stable enolate |

Stereoselectivity in the alkylation step is influenced by the geometry of the enolate (E vs. Z) and the direction of approach of the electrophile. The specific stereochemical outcome would depend on the chosen reaction conditions and substrates, but general principles suggest that the electrophile will approach from the less sterically hindered face of the enolate.

The enolate of this compound can act as a nucleophile in aldol-type reactions, attacking a carbonyl compound to form a β-hydroxy ketone after protonation. sigmaaldrich.comwikipedia.org This is a powerful method for forming new carbon-carbon bonds. libretexts.org

The reaction involves the addition of the enolate to an aldehyde or another ketone, creating a new stereocenter and leading to the formation of a β-hydroxy carbonyl compound, known as an aldol (B89426). chemsynthesis.comnih.gov In a crossed aldol condensation , where the enolate of this compound reacts with a different carbonyl compound, the reaction is most effective if the other carbonyl partner cannot form an enolate itself (i.e., it has no α-hydrogens), which prevents a mixture of products from self-condensation. wikipedia.org The acetal group in this compound is stable under the basic conditions of the aldol reaction but would be sensitive to acidic conditions. libretexts.orgmasterorganicchemistry.com

Elimination Reactions and Formation of Unsaturated Systems

Elimination reactions provide a route to unsaturated compounds from saturated precursors. wikipedia.org For derivatives of this compound, this can lead to the formation of enol ethers or other unsaturated systems.

Enol ethers are alkenes with an alkoxy substituent. wikipedia.org They can be synthesized from ketones, often via silyl enol ethers, which are stable and isolable intermediates. wikipedia.org Silyl enol ethers are typically prepared by trapping a kinetically or thermodynamically formed enolate with a silyl halide, such as trimethylsilyl chloride. wikipedia.org The choice of conditions dictates the regioselectivity of the resulting silyl enol ether, similar to enolate formation. The acetal group in this compound would likely remain intact during this process.

If the ethyl group at C4-C5 of this compound is modified to contain a leaving group at the β-position (C5), a β-elimination reaction can occur to form an α,β-unsaturated ketone. This reaction is typically promoted by a base. dalalinstitute.com

The two primary mechanisms for such eliminations are:

E2 (Bimolecular Elimination) : A one-step, concerted process where the base removes a proton from the α-carbon (C4) at the same time the leaving group departs from the β-carbon. This mechanism requires an anti-periplanar arrangement of the proton and the leaving group and is favored by strong bases. libretexts.org

E1 (Unimolecular Elimination) : A two-step process where the leaving group departs first to form a carbocation intermediate, which is then deprotonated by a base to form the double bond. This pathway is more common for tertiary substrates and with weak bases. wikipedia.org

The product of such an elimination would be 1,1-dimethoxypent-4-en-3-one. Subsequent acid-catalyzed hydrolysis of the acetal group could yield pent-1-en-3-one.

Rearrangement Processes and Cyclization Reactions

The bifunctional nature of this compound and its derivatives allows for the possibility of intramolecular reactions, leading to rearrangements or the formation of cyclic structures. Acid-catalyzed intramolecular cyclization can occur if a nucleophilic group within the molecule can attack an activated form of one of the carbonyl or acetal groups. nih.govnih.gov For instance, derivatives of this compound could be designed to undergo intramolecular aldol reactions or other cyclizations to form five- or six-membered rings, which are common motifs in organic synthesis. The specific pathways and products would be highly dependent on the substrate's structure and the reaction conditions employed.

Participation in Heterocyclic Ring Formation Pathways

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. The structural features of this compound, possessing both a ketone and a protected aldehyde (as a dimethyl acetal), theoretically allow for it to be a versatile building block in the formation of various heterocyclic rings. The carbonyl group and the latent aldehyde functionality could potentially react with a variety of nucleophiles, including amines, to form carbon-nitrogen bonds, which are fundamental to the structure of many nitrogen-containing heterocycles.

Reactions with Aromatic and Biogenic Amines for Heterocycle Synthesis

The reaction of dicarbonyl compounds or their synthetic equivalents with aromatic and biogenic amines is a well-established strategy for the synthesis of a wide array of nitrogen-containing heterocycles. Aromatic amines, such as anilines, and biogenic amines, which are naturally occurring amines like tryptamine or dopamine, could theoretically react with this compound to form heterocycles such as quinolines, benzodiazepines, or other related structures, depending on the reaction conditions and the structure of the amine.

However, a detailed review of scientific literature did not provide specific examples or studies of such reactions involving this compound. Mechanistic investigations and detailed research findings on the reaction of this specific compound with aromatic and biogenic amines for heterocycle synthesis are not currently documented in accessible scholarly articles or chemical databases.

Indole Ring System Functionalization via Ketovinylation Reactions

The indole nucleus is a privileged scaffold in a vast number of natural products and pharmaceutical agents. The functionalization of the indole ring is a topic of significant interest in synthetic organic chemistry. Ketovinylation, the introduction of a keto-vinyl group onto a molecule, is a known method for the modification of indoles. This can be a key step in the construction of more complex indole alkaloids and other bioactive molecules.

Given its structure, this compound could potentially serve as a precursor to a ketovinylating agent. However, there is no specific information available in the reviewed literature that details the use of this compound for the ketovinylation of indole ring systems. Research findings, including reaction conditions, yields, and the scope of this transformation with respect to different indole substrates using this compound, have not been reported.

Advanced Spectroscopic and Chromatographic Methodologies for Research on 1,1 Dimethoxypentan 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 1,1-Dimethoxypentan-3-one. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Multi-Dimensional NMR for Complete Structural Elucidation

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide foundational information, complex molecules or those with overlapping signals often require multi-dimensional NMR techniques for unambiguous structural assignment. For this compound, 2D NMR experiments are crucial for confirming its precise atomic connectivity.

Key 2D NMR experiments for the structural elucidation of this compound include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show a correlation between the ethyl group protons (H-4 and H-5) and between the methylene (B1212753) protons (H-2) and the unique methine proton (H-1).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to. It allows for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. For instance, HMBC would show a correlation from the methoxy (B1213986) protons to the C-1 carbon and from the H-2 and H-4 protons to the carbonyl carbon (C-3), confirming the core structure of the molecule.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound and the expected key correlations in 2D NMR spectra.

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | CH | ~4.5 (t) | ~102 | C-2, C-3, Methoxy-C |

| 2 | CH₂ | ~2.8 (d) | ~45 | C-1, C-3 |

| 3 | C=O | - | ~210 | - |

| 4 | CH₂ | ~2.5 (q) | ~35 | C-3, C-5 |

| 5 | CH₃ | ~1.1 (t) | ~8 | C-3, C-4 |

| Methoxy | OCH₃ | ~3.3 (s) | ~53 | C-1 |

Dynamic NMR for Conformational and Exchange Process Studies

Dynamic NMR (DNMR) is used to study time-dependent processes such as conformational changes (bond rotations) and chemical exchange. Acyclic molecules like this compound exist as a population of rapidly interconverting conformers at room temperature. libretexts.org

The primary focus for DNMR studies on this molecule would be the rotation around the C2-C3 and C3-C4 single bonds. At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals. However, by lowering the temperature, it may be possible to slow this rotation enough to observe distinct signals for different conformers. This technique, known as variable-temperature (VT) NMR, allows for the determination of the energy barriers to rotation. nih.gov

For example, studying the rotation around the C2-C3 bond would provide insight into the spatial relationship between the acetal (B89532) and carbonyl groups. By analyzing changes in chemical shifts and coupling constants at different temperatures, the relative populations of different staggered conformers (gauche and anti) can be determined, providing valuable information about the molecule's preferred three-dimensional shape in solution. nih.gov

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Trace Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for molecular weight determination, formula confirmation, structural elucidation, and quantification.

Derivatization Strategies for Enhanced Ionization Efficiency and Fragmentation Control

The analysis of ketones by mass spectrometry, particularly with electrospray ionization (ESI), can be challenging due to their neutral character and sometimes poor ionization efficiency. youtube.com Chemical derivatization is a strategy used to modify the analyte to improve its analytical performance. The ketone group in this compound is an ideal target for such derivatization.

The primary goals of derivatization in this context are:

To introduce a readily ionizable group: Attaching a moiety with a permanent charge (e.g., a quaternary amine) or a group that is easily protonated (e.g., a basic nitrogen atom) significantly enhances the signal in ESI-MS.

To control fragmentation: A derivatizing agent can be chosen to direct the fragmentation of the molecular ion in a predictable way upon collision-induced dissociation (CID), leading to the formation of specific, information-rich fragment ions.

Several reagents are effective for the derivatization of ketones for MS analysis:

| Derivatization Reagent | Reaction Product | Enhancement Mechanism |

| 2,4-Dinitrophenylhydrazine (DNPH) | DNPH-hydrazone | Improves ionization in Atmospheric Pressure Chemical Ionization (APCI) and allows for sensitive detection in negative-ion mode ESI. |

| Girard's Reagent T | Hydrazone with a quaternary ammonium group | Introduces a permanent positive charge, leading to excellent ionization efficiency in positive-ion ESI. |

| Hydroxylamine | Oxime | Introduces a nitrogen atom which can be readily protonated, improving ionization efficiency. |

High-Resolution Mass Spectrometry and Tandem MS for Mechanistic Insights

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or FT-ICR, provides highly accurate mass measurements (typically <5 ppm error). This allows for the unambiguous determination of the elemental formula of this compound (C₇H₁₄O₃) and its fragments, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and for gaining mechanistic insights into chemical reactions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. wikipedia.org

The fragmentation pattern provides a "fingerprint" of the molecule. For this compound (MW 146.18), key fragmentation pathways would include:

Alpha-Cleavage: The bonds adjacent to the carbonyl group are prone to cleavage. This could lead to the loss of an ethyl radical (•C₂H₅) to form an acylium ion at m/z 117, or the loss of the dimethoxymethyl radical (•CH(OCH₃)₂) to form an acylium ion at m/z 71.

Acetal Fragmentation: Cleavage of the C1-C2 bond could lead to the formation of the stable [CH(OCH₃)₂]⁺ ion at m/z 75.

By monitoring the appearance of these specific ions during a chemical reaction, HRMS and Tandem MS can be used to track the formation of this compound, identify intermediates, and elucidate reaction mechanisms.

Advanced Chromatographic Separations

Chromatography is essential for separating this compound from complex mixtures, such as reaction media or environmental samples, prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are primary techniques for this purpose. UPLC utilizes columns with smaller particles, leading to significantly faster analysis times and higher resolution compared to traditional HPLC.

For the analysis of this compound, a common strategy involves derivatization with DNPH, followed by separation on a reversed-phase column (e.g., a C18 column). The resulting DNPH-hydrazone derivative is highly chromophoric, allowing for sensitive detection using a UV-Vis detector. This approach is widely used for the analysis of aldehydes and ketones in various samples.

Gas Chromatography (GC) is another viable option, as this compound is expected to be sufficiently volatile and thermally stable. Separation would be achieved on a capillary column with a nonpolar or medium-polarity stationary phase. Coupling GC with a mass spectrometer (GC-MS) provides a powerful combination of high-efficiency separation and sensitive, specific detection, allowing for the confirmation of the compound's identity based on both its retention time and its mass spectrum.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Resolution

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for evaluating the purity of this compound and resolving it from potential isomers and impurities.

Gas Chromatography (GC):

GC is a primary technique for assessing the purity of volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. For the analysis of ketones and acetals, a variety of capillary columns can be employed, with the choice depending on the specific impurities expected. oup.comursinus.eduastm.orgresearchgate.net

A hypothetical GC method for the purity assessment of this compound could involve a non-polar or medium-polarity capillary column. The retention time of the compound would be influenced by its boiling point and its interaction with the stationary phase. Impurities, such as residual starting materials from its synthesis (e.g., pentan-3-one) or byproducts, would ideally have different retention times, allowing for their separation and quantification. The percentage purity is typically determined by calculating the peak area of this compound relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative GC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

This table presents a hypothetical set of parameters and would require optimization for a specific sample and instrument.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of a wide range of organic compounds. For ketones that may be less volatile or thermally sensitive, HPLC offers a valuable alternative to GC. researchgate.net The separation is based on the compound's interaction with a solid stationary phase and a liquid mobile phase.

For this compound, a reversed-phase HPLC method would likely be effective. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The retention of the compound is influenced by its hydrophobicity. Isomers and impurities with different polarities will elute at different times. Detection is commonly achieved using an ultraviolet (UV) detector, although the carbonyl group in this compound provides only weak UV absorbance at lower wavelengths. A more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) could also be employed. In some cases, derivatization of the ketone functionality with a UV-active agent can enhance detection sensitivity. researchgate.net

Table 2: Representative HPLC Conditions for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or Refractive Index (RI) |

This table provides a general starting point for method development.

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination

As this compound is a chiral molecule, the determination of its enantiomeric purity is crucial in asymmetric synthesis. Chiral chromatography is the most common and reliable method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

The choice of the chiral stationary phase is critical and often requires screening of various column types. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are widely used and have shown success in the separation of a broad range of chiral compounds, including ketones. nih.gov The separation can be performed using either normal-phase (e.g., hexane/isopropanol mobile phase) or reversed-phase conditions.

The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 3: Potential Chiral HPLC Parameters for Enantiomeric Resolution of this compound

| Parameter | Value |

| Column | Chiral Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 210 nm |

The optimal conditions, including the specific chiral column and mobile phase composition, would need to be determined experimentally.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into intermolecular interactions.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the C-O bonds of the dimethoxy (acetal) group.

The C=O stretching vibration of a saturated aliphatic ketone typically appears as a strong, sharp band in the region of 1715 cm⁻¹. blogspot.comlibretexts.orglibretexts.orglibretexts.org The C-O stretching vibrations of the acetal group are expected to produce strong bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹. Additionally, C-H stretching and bending vibrations from the alkyl chain will be present.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. The C-C and C-H vibrations of the alkyl backbone often give rise to strong Raman signals. Raman spectroscopy can be particularly useful for studying intermolecular interactions in the liquid or solid state. researchgate.net

Table 4: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1715 (strong in IR, moderate in Raman) |

| C-O (Acetal) | Stretching | 1200 - 1000 (strong in IR) |

| C-H (Alkyl) | Stretching | 2950 - 2850 (moderate to strong) |

| C-H (Alkyl) | Bending | 1470 - 1350 (moderate) |

These are approximate values and can be influenced by the molecular environment and physical state of the sample.

The study of intermolecular interactions in this compound can be investigated by observing shifts in the vibrational frequencies, particularly the C=O stretching frequency, in different solvents or at different concentrations. Hydrogen bonding or other dipole-dipole interactions can lead to a shift in the C=O band to lower wavenumbers.

Synthetic Applications and Strategic Importance of 1,1 Dimethoxypentan 3 One As a Chemical Synthon

Versatile Building Block in Complex Molecule Synthesis

The utility of 1,1-Dimethoxypentan-3-one as a building block is rooted in the differential reactivity of its two carbonyl-derived functional groups. The ketone at the C-3 position is readily available for nucleophilic attack and enolate chemistry, while the acetal (B89532) at the C-1 position is stable under many reaction conditions but can be easily deprotected to reveal a reactive aldehyde. This orthogonality enables chemists to perform multi-step syntheses with a high degree of control.

The synthesis of polyfunctionalized aliphatic systems, which are key components of many biologically active molecules and materials, often requires building blocks with multiple, selectively addressable reactive sites. This compound serves this purpose effectively. The ketone can be transformed into an alcohol, an amine, or a new carbon-carbon bond, while the masked aldehyde remains intact for subsequent reactions. This sequential approach is fundamental for creating intricate aliphatic chains with precisely placed functional groups.

Table 1: Selective Transformations of this compound

| Reactive Site | Reagent/Condition | Product Functional Group |

|---|---|---|

| Ketone (C-3) | NaBH₄, LiAlH₄ | Secondary Alcohol |

| R-MgBr, R-Li | Tertiary Alcohol | |

| NH₂OH·HCl | Oxime | |

| LDA, then R-X | α-Alkylated Ketone |

| Acetal (C-1) | H₃O⁺ (mild acid) | Aldehyde |

Natural product synthesis is a driving force in the development of new synthetic methodologies. nih.gov Many natural products feature complex acyclic and cyclic structures derived from polyketide or other biosynthetic pathways. nih.gov The carbon skeleton of this compound represents a five-carbon unit that can be strategically incorporated into the total synthesis of such molecules. After initial modification at the ketone, the latent aldehyde can be unmasked and used for chain extension or cyclization, providing a powerful tool for building molecular complexity. nih.gov This strategy is crucial for creating both the natural products themselves and simplified analogs for structure-activity relationship (SAR) studies.

Role in Medicinal Chemistry and Pharmaceutical Intermediate Development

In medicinal chemistry, the rapid synthesis of compound libraries for biological screening is essential for drug discovery. dndi.org this compound serves as a valuable scaffold for generating molecular diversity. The two distinct functional groups allow for the introduction of various substituents at different positions, creating a collection of related compounds from a single starting material. These derivatives can then be tested to identify key structural features responsible for therapeutic activity. dntb.gov.ua Furthermore, as a functionalized aliphatic ketone, it can act as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), where precise control over the molecular structure is paramount. medchemexpress.com

Enabling Stereocontrol in Asymmetric Synthesis

The control of stereochemistry is a central challenge in modern organic synthesis, particularly for producing enantiomerically pure pharmaceuticals. The ketone in this compound is prochiral, meaning it can be reduced to a chiral alcohol. The use of asymmetric reducing agents or catalysts can yield either the (R) or (S) enantiomer of the corresponding alcohol with high selectivity. This newly created stereocenter can then direct the stereochemical outcome of subsequent reactions, a process known as substrate-controlled synthesis. nih.gov This makes this compound a useful starting material for the enantioselective synthesis of complex chiral molecules. rsc.orgsemanticscholar.org

Table 2: Asymmetric Reduction of the Ketone Moiety

| Product Configuration | Example Catalyst/Reagent |

|---|---|

| (R)-1,1-Dimethoxypentan-3-ol | (S)-CBS reagent |

Contribution to the Construction of Diverse Heterocyclic Scaffolds

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov A common strategy for their synthesis involves the condensation of a dicarbonyl compound with a dinucleophile. Upon acidic hydrolysis, the acetal of this compound is converted to an aldehyde, generating in situ the 1,3-dicarbonyl compound, 3-oxopentanal. This intermediate is a versatile precursor for a wide array of five- and six-membered heterocyclic rings. The reaction of this 1,3-ketoaldehyde with different reagents can yield substituted pyrazoles, isoxazoles, pyrimidines, and pyridines, demonstrating the compound's significant role in building diverse heterocyclic scaffolds. researchgate.netmdpi.com

Table 3: Heterocycle Synthesis from this compound-derived 3-Oxopentanal

| Reagent | Resulting Heterocyclic Scaffold |

|---|---|

| Hydrazine (N₂H₄) | Pyrazole (B372694) |

| Hydroxylamine (NH₂OH) | Isoxazole |

| Urea (CH₄N₂O) | Pyrimidine |

Potential in Advanced Material Science Applications

While primarily recognized for its role in fine chemical and pharmaceutical synthesis, the functional handles of this compound suggest potential applications in material science. The carbonyl groups can participate in polymerization reactions or be used to graft the molecule onto polymer backbones or surfaces to modify their properties. For instance, the derived 1,3-dicarbonyl could be used as a monomer in the synthesis of specialty polymers or as a cross-linking agent. Its ability to form stable complexes with metal ions also suggests its potential use as a ligand in the development of new catalysts or functional metal-organic frameworks (MOFs).

Exploration as a Ligand or Ligand Precursor in Coordination Chemistry

A comprehensive review of scientific literature reveals a notable absence of published research on the exploration of this compound as a direct ligand or as a precursor for synthesizing ligands in the field of coordination chemistry. Despite the presence of potential donor atoms in its structure, specifically the oxygen atoms of the ketone and acetal functional groups, there is no available data to suggest its successful application in forming stable coordination complexes with metal ions.

The fundamental components of this compound, a β-keto acetal, theoretically offer possibilities for metal chelation. The carbonyl oxygen of the ketone and one or both oxygen atoms of the acetal group could potentially coordinate to a metal center. However, extensive searches of chemical databases and scholarly articles have not yielded any studies detailing the synthesis, characterization, or strategic importance of metal complexes involving this specific compound.

Consequently, there are no research findings, data tables, or detailed discussions to present regarding its role as a ligand or ligand precursor. The scientific community has yet to report on the coordination behavior of this compound, leaving its potential in this area of chemistry entirely unexplored and undocumented.

Theoretical and Computational Chemistry Studies on 1,1 Dimethoxypentan 3 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental tools used to investigate the electronic structure of molecules. These methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. scm.comyoutube.com For 1,1-Dimethoxypentan-3-one, these calculations would provide insights into its intrinsic stability, geometry, and electronic properties.

From the calculated electronic structure, various reactivity descriptors can be derived. These descriptors help in predicting the chemical behavior of a molecule. Key global reactivity descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. youtube.comscirp.org

Ionization Potential and Electron Affinity: These values quantify the energy required to remove an electron and the energy released when an electron is added, respectively, providing direct measures of a molecule's tendency to undergo oxidation or reduction.

Global Hardness and Softness: These concepts describe the resistance of a molecule to change its electron distribution. mdpi.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Local reactivity descriptors, often derived from Fukui functions, identify specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com For this compound, this would pinpoint which atoms (e.g., the carbonyl carbon, the alpha-carbons) are the most reactive centers.

A hypothetical data table for calculated reactivity descriptors of this compound, typically generated from DFT calculations, is presented below for illustrative purposes.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Electron-donating ability |

| LUMO Energy | -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.0 eV | Chemical stability and reactivity |

| Ionization Potential | 7.5 eV | Tendency to be oxidized |

| Electron Affinity | 0.5 eV | Tendency to be reduced |

| Global Hardness | 3.5 eV | Resistance to charge transfer |

| Electrophilicity Index | 1.6 eV | Propensity to act as an electrophile |

Note: The values in this table are illustrative and not based on actual calculations for this compound, as such data is not available in the searched literature.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful method for exploring the mechanisms of chemical reactions. arxiv.org By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating energy minima, which correspond to stable reactants, intermediates, and products, and first-order saddle points, which represent transition states. scm.comyoutube.com

For this compound, this modeling could be applied to study various reactions, such as its reduction, oxidation, or condensation reactions. The process would involve:

Geometry Optimization: Calculating the lowest energy structures for the reactant(s) and product(s).

Transition State Search: Employing algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods to locate the transition state structure connecting the reactants and products. youtube.comyoutube.com

Frequency Calculation: Performing a vibrational analysis to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real (positive) vibrational frequencies, whereas a true transition state is characterized by having exactly one imaginary frequency. scm.comvasp.at This imaginary frequency corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the minimum energy path downhill from the transition state, ensuring that it correctly connects the desired reactants and products. wavefun.com

The key output of these calculations is the activation energy (the energy difference between the transition state and the reactants), which is essential for understanding the reaction kinetics.

Below is an example of a data table that would be generated from such a study.

| Reaction Step | Structure | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactant | This compound | 0.0 | 0 |

| Transition State | [Hypothetical TS Structure] | +25.0 | 1 |

| Product | [Hypothetical Product] | -10.0 | 0 |

Note: This table is a template demonstrating the typical results of a reaction pathway calculation. No specific reaction pathways for this compound have been computationally modeled in the available literature.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time by solving Newton's equations of motion for a system of atoms. nih.govnih.gov This technique allows for the exploration of a molecule's conformational landscape and its interactions with its environment, such as solvent molecules.

Conformational Analysis: this compound has several rotatable single bonds, leading to a variety of possible three-dimensional shapes, or conformers. MD simulations can be used to sample these different conformations by simulating the molecule's movement over a period of time. mdpi.comgoogle.com By analyzing the simulation trajectory, one can identify the most stable (lowest energy) conformers and the energy barriers between them. This information is crucial as the conformation of a molecule can significantly influence its reactivity and physical properties.

Solvent Interactions: Chemical reactions and processes are most often carried out in a solvent. The interactions between a solute (like this compound) and solvent molecules can have a profound effect on its structure, stability, and reactivity. mdpi.com MD simulations can explicitly model these interactions. ajchem-a.com A simulation box is typically created containing one or more solute molecules surrounded by a large number of solvent molecules (e.g., water, methanol). The simulation tracks the movements of all molecules, providing detailed information on:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the solute and protic solvents.

Solvation Free Energy: The energy change associated with transferring the molecule from a vacuum to the solvent, indicating its solubility.

The results from these simulations help to bridge the gap between theoretical calculations in the gas phase and experimental reality in solution.

| Property | Description |

| Major Conformers | Identifies the most populated low-energy shapes of the molecule. |

| Dihedral Angle Distributions | Shows the preferred rotation angles around key single bonds. |

| Radial Distribution Functions | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. |

| Hydrogen Bond Lifetimes | Quantifies the stability of hydrogen bonds between the solute and solvent. |

Note: As no MD simulations have been published for this compound, this table describes the type of data that would be obtained from such a study.

Future Perspectives and Emerging Research Directions in 1,1 Dimethoxypentan 3 One Chemistry

Development of Next-Generation Catalytic Systems for Sustainable Transformations

The future of chemical synthesis involving 1,1-Dimethoxypentan-3-one is intrinsically linked to the development of advanced catalytic systems that prioritize sustainability, efficiency, and selectivity. Research is moving beyond traditional stoichiometric reagents towards catalytic processes that minimize waste and energy consumption.

Key areas of development include:

Earth-Abundant Metal Catalysis: There is a growing emphasis on replacing precious metal catalysts (e.g., palladium, rhodium) with catalysts based on earth-abundant and less toxic metals like iron, copper, and manganese. bioengineer.org For transformations of β-keto compounds, these new catalysts are being designed to mediate classical reactions such as alkylations, cross-couplings, and condensations under milder conditions. For instance, manganese-based catalysts have shown promise in modifying complex druglike molecules, a strategy applicable to derivatives of this compound. bioengineer.org

Biocatalysis and Chemoenzymatic Synthesis: Enzymes and engineered microorganisms offer unparalleled selectivity and operate under environmentally benign aqueous conditions. Future work will likely involve screening for or engineering enzymes (e.g., ketoreductases, transaminases) that can selectively act on the ketone or acetal (B89532) moiety of this compound and its derivatives. This approach can provide access to chiral alcohols and amines that are valuable intermediates in pharmaceutical synthesis.

Dual Catalysis Systems: Combining two distinct catalytic cycles in a single pot allows for the construction of complex molecular architectures from simple precursors in a tandem or sequential fashion. researchgate.net A potential application for this compound could involve a metal-catalyzed reaction at one functional group followed by an organocatalyzed transformation at another, enabling rapid increases in molecular complexity without isolating intermediates.

| Catalyst Type | Potential Transformation with this compound | Advantages | Research Direction |

| Iron/Copper Catalysts | Asymmetric reduction of the ketone; C-H functionalization alpha to the ketone. | Low cost, low toxicity, high abundance. | Ligand design for improved stereoselectivity and turnover number. |

| Engineered Ketoreductases | Stereoselective reduction of the C3-ketone to a secondary alcohol. | High enantioselectivity, mild aqueous conditions, biodegradable. | Enzyme screening and directed evolution for substrate specificity. |

| Dual Metal/Organocatalyst | Tandem aldol (B89426) condensation and subsequent cyclization/functionalization. | Step-economy, reduced workup steps, access to complex heterocycles. | Exploring compatible catalyst pairs and reaction conditions. researchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the ability to safely handle hazardous intermediates. nih.govdrugdiscoverytrends.com The integration of this compound chemistry into these platforms is a key area for future development.

Telescoped Reactions: Flow systems enable "reaction telescoping," where multiple reaction steps are performed sequentially without the need for intermediate isolation and purification. uc.pt For this compound, a flow setup could involve an initial catalyzed reaction (e.g., an aldol addition), followed by an in-line workup or purification, and immediate use in a subsequent transformation (e.g., cyclization or reduction). uc.pt

On-Demand Generation of Intermediates: The inherent reactivity of intermediates derived from β-keto acetals can be harnessed in flow. For example, unstable enolates or other reactive species generated from this compound can be produced and consumed immediately in a subsequent reaction coil, minimizing degradation and side reactions. drugdiscoverytrends.com

Automated Library Synthesis: Automated flow platforms can be used for the rapid synthesis of compound libraries for drug discovery or materials science. By systematically varying reaction partners and conditions, diverse sets of derivatives based on the this compound scaffold can be generated efficiently.

A hypothetical automated flow synthesis could involve pumping a solution of this compound and a base through a heated microreactor to generate an enolate, which is then merged with a stream containing various aldehydes. The resulting aldol adducts could then be directed to another module for cyclization or functionalization, all within a closed, automated system.

Exploration of Photo- and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis represent cutting-edge strategies for activating organic molecules under exceptionally mild conditions, often using visible light or electricity as traceless reagents. torvergata.it These methods open up new reaction pathways that are often inaccessible through traditional thermal methods.

Visible-Light Photocatalysis: This technique can generate radical intermediates from this compound or its reaction partners, enabling novel bond formations. For instance, a photoredox catalyst could facilitate the coupling of the enolate of this compound with alkyl or aryl halides through a radical-based mechanism. Another avenue is the photooxygenation of derivatives, using organic dyes as photocatalysts to introduce oxygen-containing functional groups. torvergata.it

Electrosynthesis: Electrochemical methods provide a powerful tool for oxidation and reduction reactions without the need for chemical redox agents, thus improving the atom economy and sustainability of the process. The ketone group in this compound could be a target for electrocatalytic reduction to an alcohol or for reductive coupling reactions. Conversely, the α-position could be targeted for electro-oxidative coupling.

| Method | Potential Reaction with this compound | Key Advantage | Future Research Focus |

| Photoredox Catalysis | α-Arylation or α-alkylation via radical pathways. | Mild conditions, high functional group tolerance, unique reactivity. | Development of new photocatalysts; exploring asymmetric variants. |

| Electrochemical Reduction | Selective reduction of the ketone to a secondary alcohol. | Avoids stoichiometric metal hydrides; precise control via applied potential. | Catalyst and electrode material development for improved selectivity. |

| Photooxygenation | Functionalization of derivatives with oxygen using light and air. torvergata.it | Utilizes O₂ as a green oxidant; access to valuable oxygenated products. | Catalyst design for controlling reaction selectivity (e.g., sulfoxide (B87167) vs. sulfone). |

Expansion of Reactivity Profiles for Novel Chemical Transformations

While this compound is a known precursor in reactions like aldol and Michael additions, future research will focus on uncovering entirely new modes of reactivity. nih.gov The unique electronic and steric properties of this β-keto acetal can be exploited to design novel synthetic strategies.

Domino and Cascade Reactions: Designing complex, multi-step reactions that occur in a single pot from simple starting materials is a major goal of modern organic synthesis. The dual functionality of this compound makes it an ideal substrate for cascade reactions where an initial transformation at the ketone center triggers a subsequent reaction involving the acetal, leading to the rapid assembly of polycyclic or stereochemically rich structures.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Future work could target the development of catalytic systems capable of selectively activating and functionalizing the various C-H bonds within the this compound molecule, such as the methyl or methylene (B1212753) groups, bypassing the need for pre-functionalized substrates.

Exploiting Acetal Reactivity: While the acetal is often viewed as a simple protecting group, its reactivity can be harnessed. For example, Lewis acid-catalyzed reactions could activate the acetal for intramolecular cyclizations or for reactions with external nucleophiles, leading to products not accessible through ketone chemistry alone. The conversion of related acetals to aromatic compounds via Diels-Alder-initiated sequences showcases the potential for novel transformations. rsc.org

The table below outlines potential areas for expanding the synthetic utility of β-keto acetals like this compound.

| Reaction Class | Description | Potential Product from this compound |

| Palladium-Catalyzed Allylic Reactions | Using allylic esters of β-keto compounds to generate versatile intermediates for cyclizations and alkylations. nih.gov | Functionalized cyclopentane (B165970) or cyclohexane (B81311) derivatives. |

| Tandem Chain Extension-Aldol Reaction | A reaction of β-keto esters with aldehydes yielding γ-keto-β'-hydroxy esters, suggesting similar possibilities for β-keto acetals. unh.edu | Polyfunctional linear chains with controlled stereochemistry. |

| Inverse Electron-Demand Diels-Alder (IEDDA) | Reaction of the enol ether derived from this compound with electron-poor dienes. | Highly substituted aromatic or heterocyclic compounds. rsc.org |

| Cyclization via Pyrazole (B372694) Formation | Reaction with thiosemicarbazones can lead to cyclization, forming substituted pyrazole derivatives. researchgate.net | Heterocyclic scaffolds with potential biological activity. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-Dimethoxypentan-3-one, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is commonly synthesized via ketovinylation reactions involving β-dicarbonyl precursors. A key route involves condensation of malonic acid derivatives with appropriate ketones under acid catalysis . To optimize purity, researchers should employ fractional distillation and monitor reaction intermediates using gas chromatography-mass spectrometry (GC-MS). Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the absence of residual solvents or by-products, such as unreacted diketones .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Infrared (IR) spectroscopy is critical for identifying carbonyl (C=O) and methoxy (O-CH₃) functional groups, with expected peaks at ~1700 cm⁻¹ and ~2850 cm⁻¹, respectively. ¹H NMR should resolve methoxy protons as singlets (δ 3.2–3.4 ppm) and methylene/methyl groups in the pentanone backbone (δ 1.2–2.5 ppm). For quantitative analysis, high-resolution mass spectrometry (HRMS) or elemental analysis is recommended to confirm molecular formula consistency .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for this compound heterocyclic derivatives be systematically resolved?

- Methodological Answer : Divergent yields often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or catalytic systems. Researchers should conduct controlled replicate experiments using design of experiments (DoE) frameworks to isolate critical variables. For example, comparing anhydrous vs. protic solvents (e.g., DMF vs. ethanol) under identical temperatures can reveal solvent-dependent side reactions. Statistical tools like ANOVA should be applied to assess significance, with residuals analyzed for systematic errors .

Q. What computational approaches are suitable for predicting the reactivity of this compound in heterocyclic synthesis?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for ketovinylation reactions, identifying energetically favorable pathways. Machine learning (ML) models, trained on databases like Reaxys or Pistachio, can predict regioselectivity in cyclization reactions. For instance, hybrid models combining retrosynthetic AI (e.g., Template_relevance Reaxys) with quantum mechanical descriptors (e.g., Fukui indices) improve accuracy in predicting nucleophilic attack sites .

Q. How can advanced microspectroscopic techniques elucidate surface adsorption behavior of this compound in environmental chemistry studies?

- Methodological Answer : Atomic force microscopy (AFM) coupled with Raman microspectroscopy can map adsorption dynamics on indoor surfaces (e.g., silica or cellulose). Time-resolved experiments should track changes in carbonyl stretching frequencies (IR) to quantify degradation kinetics under UV exposure. Data interpretation requires normalization to surface roughness metrics and multivariate analysis (e.g., PCA) to distinguish adsorption phases .

Q. What strategies mitigate by-product formation during large-scale synthesis of this compound derivatives?

- Methodological Answer : By-products like α,β-unsaturated ketones often form via over-oxidation. Kinetic monitoring using inline FTIR or UV-Vis spectroscopy can detect early-stage intermediates, enabling real-time adjustments (e.g., reducing oxidant concentration). Flow chemistry systems improve heat and mass transfer, minimizing side reactions. Post-synthesis, preparative HPLC with C18 columns effectively isolates target compounds from polar impurities .

Data Analysis and Presentation Guidelines

- Statistical Validation : Use Student’s t-tests for comparing yields across triplicate experiments, reporting p-values with 95% confidence intervals. For chromatographic data, integrate peaks using the trapezoidal method and apply baseline correction to minimize noise .

- Graphical Standards : Plot reaction kinetics as ln([reactant]) vs. time for pseudo-first-order reactions. Use error bars derived from standard deviations of three independent trials. Structural diagrams should follow IUPAC conventions, with numbering consistent across figures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.